1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea is a compound with the molecular formula C4H10N4O3 It is known for its unique structure, which includes both carbamoylamino and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea typically involves the reaction of urea derivatives with formaldehyde and carbamoylating agents. One common method is the reaction of urea with formaldehyde in the presence of a catalyst to form the hydroxymethyl derivative, followed by carbamoylation to introduce the carbamoylamino groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxymethyl and carbamoylamino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-carbamoyl-3-[(carbamoylamino)methyl]urea
- 1-[(carbamoylamino)methyl]-3-(hydroxymethyl)urea
Uniqueness
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
106061-03-4 |
---|---|
Molekularformel |
C5H12N6O4 |
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
1-[(carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea |
InChI |
InChI=1S/C5H12N6O4/c6-2(12)8-1-9-4(14)11-5(15)10-3(7)13/h5,15H,1H2,(H3,6,8,12)(H3,7,10,13)(H2,9,11,14) |
InChI-Schlüssel |
VKJDZTNNBRZNLS-UHFFFAOYSA-N |
Kanonische SMILES |
C(NC(=O)N)NC(=O)NC(NC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.